molecular formula C11H6ClN3O B158738 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one CAS No. 1702-98-3

2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B158738
CAS No.: 1702-98-3
M. Wt: 231.64 g/mol
InChI Key: HLPUHRDKWNPCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound that belongs to the class of quinazolinone derivativesThe structure of this compound consists of a quinazolinone core fused with a pyridazine ring and a chlorine atom at the 2-position, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

It is known that this compound and its derivatives have been evaluated for their antimicrobial activity , suggesting that their targets may be components of microbial cells.

Mode of Action

Given its antimicrobial activity , it can be inferred that it may interact with microbial cells, leading to their inhibition or death.

Biochemical Pathways

Considering its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

The result of the action of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is the inhibition of microbial growth . This is based on the comparative study of the inhibition of growth of microorganisms by measuring the inhibition zone of the synthesized derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide, which is then cyclized with formamide to yield the desired quinazolinone derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or dimethyl sulfoxide and may require catalysts or specific temperatures .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties. These derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications .

Comparison with Similar Compounds

2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one can be compared with other quinazolinone derivatives to highlight its uniqueness:

Properties

IUPAC Name

2-chloropyridazino[6,1-b]quinazolin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-9-5-6-10-13-8-4-2-1-3-7(8)11(16)15(10)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPUHRDKWNPCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937745
Record name 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-98-3
Record name 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1702-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Pyridazino(6,1-b)quinazolin-10-one, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.